(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid
Overview
Description
“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid”, also known as 13(S)-HODE, is a type of hydroxyoctadecadienoic acid (HODE) where the double bonds are at positions 9 and 11 (E and Z geometry, respectively) and the hydroxy group is at position 13 (with S-configuration). It is a natural product found in various organisms such as Lithothamnion corallioides and Pleurotus pulmonarius . It plays a role as a mouse metabolite, a human xenobiotic metabolite, and an antineoplastic agent . It is a monohydroxy fatty acid resulting from the oxidation of linoleic acid or 13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE) .
Synthesis Analysis
13-HODE is the major lipoxygenation product synthesized in the body from linoleic acid . Its synthesis is enhanced by cyclic AMP .
Molecular Structure Analysis
The molecular formula of “(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” is C18H32O3 . The molecular weight is 296.4 g/mol . The IUPAC name is (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid . The InChI is InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3, (H,20,21)/b9-7-,15-12+/t17-/m0/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” include a molecular weight of 296.4 g/mol . The compound has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 13 rotatable bonds .
Scientific Research Applications
Summary of the Application
“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” has been studied in the context of the London planetree (Platanus acerifolia) and its interactions with the sycamore lace bug (Corythucha ciliata), a pest that damages the tree by sucking its sap . The compound is thought to play a role in the tree’s defense mechanisms .
Methods of Application or Experimental Procedures
In the study, researchers identified and characterized 96 cytochrome P450 genes in P. acerifolia, which are believed to be important in the tree’s interactions with C. ciliata . They also cloned a putative allene oxide synthase gene (PaCYP74A187), which is involved in jasmonic acid biosynthesis and is thought to be a key candidate gene in P. acerifolia’s response to C. ciliata damage . The molecules of P. acerifolia AOS protein (PaCYP74A187) and “(9Z, 11E, 13S)-13-Hydroxyoctadeca-9,11-dienoic acid” were optimized through the CHARMM force field for molecular docking .
Results or Outcomes
The results revealed ten cytochrome P450 genes that exhibited significant up-regulation following feeding induction of P. acerifolia by C. ciliata . This suggests that these genes, and by extension the compound “(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid”, may play a role in the tree’s defense against the pest .
Application in Pharmacology: Antineoplastic Agent
Summary of the Application
“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” has been classified as an antineoplastic agent . Antineoplastic agents are substances that inhibit or prevent the proliferation of neoplasms (abnormal growth of tissue or tumor).
Results or Outcomes
Application in Biochemistry: Enzyme Production
Summary of the Application
“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” has been studied in the context of enzyme production in Burkholderia thailandensis . This bacterium has a lipoxygenase that shows high specific activity for linoleic acid, making it more efficient than commercial soybean linoleate 13-lipoxygenase .
Methods of Application or Experimental Procedures
In the study, researchers compared the efficiency of B. thailandensis linoleate 13-lipoxygenase with commercial soybean linoleate 13-lipoxygenase . The specific methods of application or experimental procedures are not detailed in the available resources.
Results or Outcomes
The results showed that B. thailandensis linoleate 13-lipoxygenase is a more efficient enzyme than commercial soybean linoleate 13-lipoxygenase . This suggests potential applications in industrial processes that require lipoxygenase enzymes.
Application in Microbiology: Antifungal Agent
Summary of the Application
“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” has been found to have antifungal activities against Aspergillus niger, a typical contaminant fungus in cosmetic products . This makes it a potential candidate for use in the cosmetic industry as a natural antifungal agent .
Results or Outcomes
Application in Bioengineering: Enzyme Production
Summary of the Application
“(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid” has been studied in the context of enzyme production in Burkholderia thailandensis . This bacterium has a lipoxygenase that shows high specific activity for linoleic acid, making it more efficient than commercial soybean linoleate 13-lipoxygenase .
Methods of Application or Experimental Procedures
In the study, researchers compared the efficiency of B. thailandensis linoleate 13-lipoxygenase with commercial soybean linoleate 13-lipoxygenase . The specific methods of application or experimental procedures are not detailed in the available resources.
Results or Outcomes
The results showed that B. thailandensis linoleate 13-lipoxygenase is a more efficient enzyme than commercial soybean linoleate 13-lipoxygenase . This suggests potential applications in industrial processes that require lipoxygenase enzymes.
Safety And Hazards
properties
IUPAC Name |
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICUWMFWZBIFP-IRQZEAMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017286 | |
Record name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 13-HODE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
CAS RN |
29623-28-7, 10219-69-9, 18104-45-5 | |
Record name | (S)-Coriolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29623-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,11-Octadecadienoic acid, 13-hydroxy-, (R-(E,Z))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coriolic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029623287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coriolic acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018104455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORIOLIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2DA27TT5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CORIOLIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53CYY2A5PM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 13-HODE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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